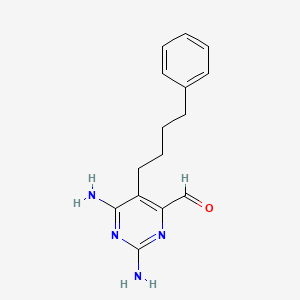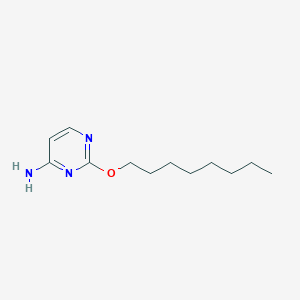
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a derivative of benzo(a)anthracene, a known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- typically involves the hydrogenation of benzo(a)anthracene followed by hydroxylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The hydroxylation step involves the use of oxidizing agents like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and hydroxylation. The reaction conditions are carefully controlled to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully hydrogenated product.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its effects on biological systems, particularly its carcinogenic properties.
Medicine: Studied for its potential role in cancer research and drug development.
Mecanismo De Acción
The mechanism of action of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. It can also generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structure and carcinogenic potential.
Uniqueness
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is unique due to the presence of hydroxyl groups and a methyl group, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
94903-90-9 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(10S,11S)-11-methyl-10H-benzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-16-13(10-14(17)8-9-18(19)20)7-6-12-4-2-3-5-15(12)16/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
Clave InChI |
LUZRIDJKIKIKNX-OALUTQOASA-N |
SMILES isomérico |
C[C@]1([C@H](C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
SMILES canónico |
CC1(C(C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


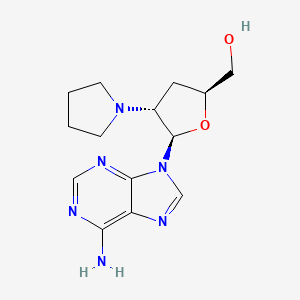

![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
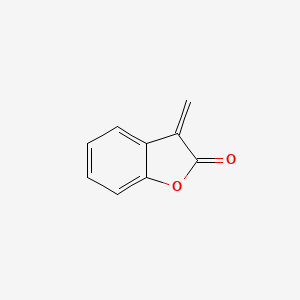

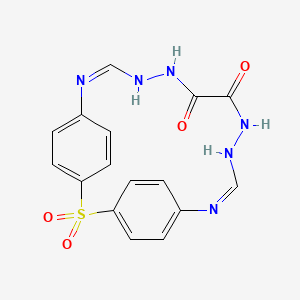
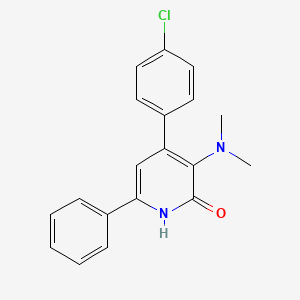
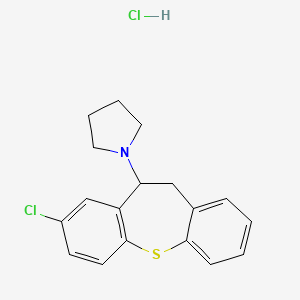
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
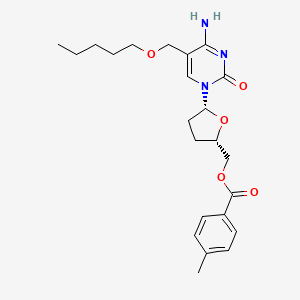
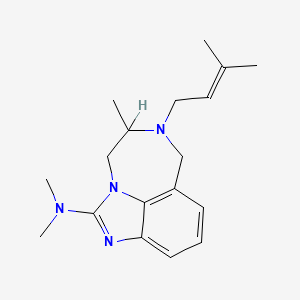
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
